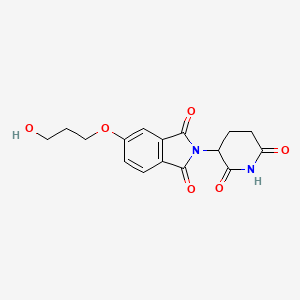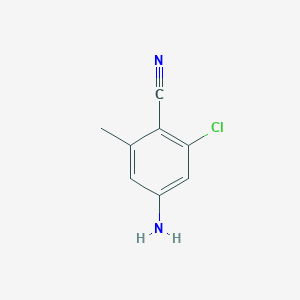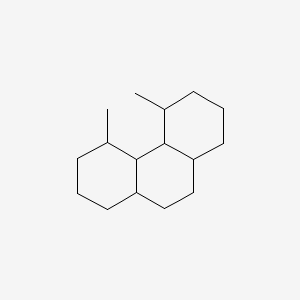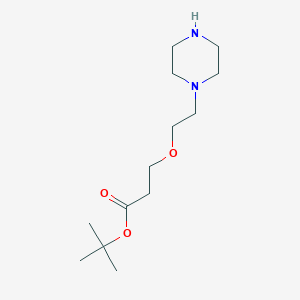
Thalidomide-5'-O-C3-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-O-C3-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for its therapeutic potential in treating various conditions, including multiple myeloma and erythema nodosum leprosum
Vorbereitungsmethoden
The synthesis of Thalidomide-5’-O-C3-OH involves several steps, starting from commercially available thalidomide. The synthetic route typically includes hydroxylation reactions to introduce the hydroxyl group at the 5’ position. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Thalidomide-5’-O-C3-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-O-C3-OH has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of hydroxylation on the pharmacological properties of thalidomide derivatives . In biology, it is used to investigate the mechanisms of action of thalidomide and its derivatives, particularly their immunomodulatory and anti-angiogenic effects . In medicine, Thalidomide-5’-O-C3-OH is being explored for its potential to treat various inflammatory and neoplastic conditions . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Wirkmechanismus
The mechanism of action of Thalidomide-5’-O-C3-OH involves its interaction with molecular targets such as cereblon, a protein that plays a key role in the ubiquitin-proteasome pathway . By binding to cereblon, Thalidomide-5’-O-C3-OH modulates the activity of this pathway, leading to the degradation of specific proteins involved in inflammation and angiogenesis . This mechanism underlies its therapeutic effects in conditions such as multiple myeloma and erythema nodosum leprosum .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-5’-O-C3-OH is similar to other thalidomide derivatives, such as lenalidomide and pomalidomide . it is unique in its specific hydroxylation pattern, which may confer distinct pharmacological properties . Compared to lenalidomide and pomalidomide, Thalidomide-5’-O-C3-OH may have different efficacy and safety profiles, making it a valuable addition to the arsenal of thalidomide-based therapeutics .
Similar Compounds
- Lenalidomide
- Pomalidomide
- Thalidomide-5-OH
- Thalidomide-4-OH
These compounds share structural similarities with Thalidomide-5’-O-C3-OH but differ in their specific functional groups and pharmacological properties .
Eigenschaften
Molekularformel |
C16H16N2O6 |
|---|---|
Molekulargewicht |
332.31 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O6/c19-6-1-7-24-9-2-3-10-11(8-9)16(23)18(15(10)22)12-4-5-13(20)17-14(12)21/h2-3,8,12,19H,1,4-7H2,(H,17,20,21) |
InChI-Schlüssel |
DBUILZKYPMUBLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-ethyl-4-[[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid](/img/structure/B13938106.png)

![N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide](/img/structure/B13938125.png)




![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)



